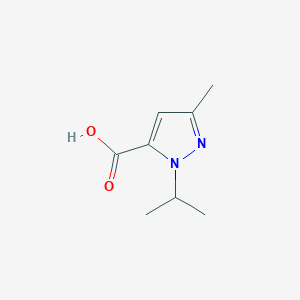

1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid

Beschreibung

BenchChem offers high-quality 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-methyl-2-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)10-7(8(11)12)4-6(3)9-10/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZHMOQAPWTGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid

Abstract: This document provides an in-depth technical guide for the synthesis of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid, a substituted pyrazole derivative of interest in medicinal chemistry and drug development. The guide outlines a robust and well-established two-step synthetic strategy, beginning with the formation of a pyrazole ester intermediate via a regioselective cyclocondensation reaction, followed by its saponification to the target carboxylic acid. We will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and discuss the critical process parameters that ensure a successful and high-yielding synthesis. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical development.

Introduction and Strategic Overview

Substituted pyrazole carboxylic acids are pivotal structural motifs in a multitude of pharmacologically active compounds. Their utility as bioisosteres for carboxylic acids and as versatile synthetic intermediates makes them highly valuable in modern drug discovery. The target molecule, 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid, combines the key features of the pyrazole core with specific alkyl substitutions that can modulate its physicochemical and pharmacological properties.

The most reliable and industrially scalable approach to this class of compounds follows a two-stage synthetic pathway. This strategy is predicated on the foundational Knorr pyrazole synthesis, a classic and powerful method for constructing the pyrazole ring.[1]

The core strategy involves:

-

Stage 1: Cyclocondensation to Form the Pyrazole Ester Core. This step involves the reaction of a 1,3-dicarbonyl equivalent, specifically ethyl 2,4-dioxovalerate (ethyl 3-methyl-2,4-dioxobutanoate), with isopropylhydrazine. This reaction constructs the heterocyclic core and installs the required substituents at the N1, C3, and C5 positions, with the C5 position protected as an ethyl ester.

-

Stage 2: Hydrolysis to the Final Carboxylic Acid. The ethyl ester intermediate is then subjected to basic hydrolysis (saponification) to yield the sodium carboxylate salt, which upon acidic work-up, furnishes the desired 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid.[2][3]

This approach is favored for its high efficiency, regiochemical control, and the use of readily available starting materials.

Caption: Overall two-stage synthetic pathway.

Stage 1: Regioselective Synthesis of Ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate

The cornerstone of this synthesis is the cyclocondensation reaction between a β-dicarbonyl compound and a substituted hydrazine.[1][4] This reaction class is known for its reliability in forming the pyrazole ring system.

Mechanistic Rationale and Regioselectivity

The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups of ethyl 2,4-dioxovalerate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

A critical consideration is regioselectivity. Isopropylhydrazine is an unsymmetrical nucleophile with two distinct nitrogen atoms: one sterically hindered and electron-donating (attached to the isopropyl group) and one less hindered, more traditionally nucleophilic (the terminal -NH₂). The β-ketoester also presents two electrophilic carbonyl carbons.

-

Initial Attack: The more nucleophilic and less sterically hindered terminal nitrogen (-NH₂) of isopropylhydrazine preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester.

-

Cyclization: The second nitrogen atom then attacks the remaining ester carbonyl in an intramolecular fashion.

-

Dehydration: The resulting intermediate readily dehydrates under acidic or thermal conditions to yield the stable, aromatic pyrazole ring.

This predictable sequence ensures the formation of the desired 1-isopropyl-3-methyl isomer as the major product.

Detailed Experimental Protocol

Materials and Reagents:

-

Ethyl 2,4-dioxovalerate

-

Isopropylhydrazine hydrochloride

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Sodium Bicarbonate solution (for work-up)

-

Ethyl Acetate (for extraction)

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxovalerate (1.0 eq) and absolute ethanol (5 mL per mmol of ketoester).

-

Add isopropylhydrazine hydrochloride (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and water.

-

Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate, which can be purified by column chromatography if necessary.

Stage 2: Saponification to 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid

The final step is the conversion of the stable ethyl ester intermediate into the target carboxylic acid. This is achieved through a standard base-mediated hydrolysis, or saponification.[2][5]

Mechanistic Rationale

The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. This irreversible step forms the sodium salt of the carboxylic acid. Subsequent acidification with a strong mineral acid, such as HCl, protonates the carboxylate anion to yield the final, often crystalline, carboxylic acid product.[2]

Detailed Experimental Protocol

Materials and Reagents:

-

Ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate

-

6 M Sodium Hydroxide (NaOH) aqueous solution

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ice bath

Procedure:

-

Suspend the crude or purified ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a 6 M aqueous solution of sodium hydroxide (3.0 eq).

-

Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours. The reaction progress can be monitored by the disappearance of the oily ester layer as it converts to the water-soluble sodium salt.

-

After the reaction is complete, cool the clear or slightly colored solution to room temperature and then further cool in an ice bath to 0-5 °C.

-

While stirring vigorously, slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise. The target carboxylic acid will precipitate out as a solid. Monitor the pH with litmus paper or a pH meter to ensure it is strongly acidic (pH 1-2).

-

Continue stirring the cold slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold deionized water to remove residual salts.

-

Dry the product under vacuum to a constant weight to yield 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid as a solid.

Caption: Experimental workflow for the hydrolysis stage.

Data Summary and Process Parameters

The following table summarizes the key reagents and conditions for this synthetic pathway. Yields are representative and based on analogous reactions reported in the literature.

| Parameter | Stage 1: Cyclocondensation | Stage 2: Hydrolysis |

| Key Reagents | Ethyl 2,4-dioxovalerate, Isopropylhydrazine HCl | Ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate, NaOH, HCl |

| Solvent | Ethanol | Water |

| Catalyst/Reagent | Acetic Acid | 6 M NaOH, Conc. HCl |

| Temperature | Reflux (~78 °C) | 80-90 °C, then 0-5 °C |

| Reaction Time | 4-6 hours | 2-3 hours |

| Work-up | Liquid-liquid extraction | Precipitation and filtration |

| Typical Yield | 75-90% | >90% |

Conclusion

The synthesis of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid is reliably achieved through a two-stage process involving a regioselective Knorr-type pyrazole synthesis followed by a standard saponification. This methodology is robust, high-yielding, and employs readily accessible reagents, making it suitable for both laboratory-scale synthesis and potential industrial scale-up. The key to a successful outcome lies in understanding the regiochemical drivers of the initial cyclocondensation and ensuring complete hydrolysis and careful acidification in the final step. This guide provides the foundational knowledge and practical protocols for researchers to confidently produce this valuable chemical building block.

References

-

Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E63, o4209. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

-

Çetinkaya, E., & Ökçelik, S. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

- CN111138289B. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.

- CN103508959A. (2014). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Available at: [Link]

-

Al-Azzawi, A. M., & Al-Rida, A. M. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2015(2), M857. Available at: [Link]

-

Slideshare. (n.d.). Synthesis of Pyrazole. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5. Available at: [Link]

-

Dömling, A. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2136–2165. Available at: [Link]

-

El-Sawy, A. A., Bassyouni, F. A., Abu-Bakr, S. M., & Abd-Alla, M. M. (1987). Synthesis of Some Substituted pyrazole-3-carboxylic Acids With Possible Hypoglycemic and Antimicrobial Activity. Acta Pharmaceutica Jugoslavica, 37(4), 265-272. Available at: [Link]

-

ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Available at: [Link]

-

Trofimov, B. A., et al. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry, 86(11), 7659–7671. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Available at: [Link]

-

Bakulina, O., et al. (2019). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 17(39), 8859-8868. Available at: [Link]

-

Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(10), 2430. Available at: [Link]

-

Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(10), 2430. Available at: [Link]

Sources

- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid, a valuable heterocyclic building block for drug discovery and development. Pyrazole derivatives are core scaffolds in numerous pharmacologically active compounds, and robust synthetic routes to novel analogues are of high interest to the research community.[1] This document outlines a reliable two-step synthetic pathway commencing with the Knorr pyrazole synthesis, followed by ester hydrolysis. We delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and offer insights into reaction mechanisms, safety considerations, and process optimization. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a practical and scalable method for producing this target compound.

Introduction and Strategic Overview

Substituted pyrazole carboxylic acids are foundational precursors in the synthesis of a wide array of bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and therapeutics for metabolic diseases. The specific target of this guide, 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid, incorporates structural motifs—an N-isopropyl group and a C3-methyl group—that can be crucial for modulating potency, selectivity, and pharmacokinetic properties in drug candidates.

The synthetic strategy detailed herein is predicated on a classic and highly reliable approach: the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine, followed by the hydrolysis of a resulting ester. This method was chosen for its high yields, operational simplicity, and predictable regioselectivity.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals two key synthons: isopropylhydrazine and a five-carbon 1,3-dicarbonyl species bearing an ester, specifically ethyl 2,4-dioxovalerate . This retrosynthetic pathway is illustrated below.

Caption: Retrosynthetic analysis of the target compound.

Overall Synthetic Workflow

The forward synthesis proceeds in two distinct, high-yielding steps. First, a Knorr pyrazole synthesis is employed to construct the heterocyclic core via the reaction of ethyl 2,4-dioxovalerate with isopropylhydrazine.[2][3] The resulting ethyl ester intermediate is then saponified under basic conditions to yield the final carboxylic acid product.

Caption: High-level overview of the two-step synthesis protocol.

Detailed Synthesis Protocol

This section provides a granular, step-by-step methodology for the synthesis. All operations involving hydrazine derivatives should be conducted in a well-ventilated chemical fume hood.[4]

Step 1: Synthesis of Ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate

This step leverages the Knorr pyrazole synthesis, a robust method for forming pyrazoles from 1,3-dicarbonyls and hydrazines.[5][6] The reaction of ethyl 2,4-dioxovalerate with isopropylhydrazine proceeds with excellent regioselectivity. The more nucleophilic, unsubstituted nitrogen of isopropylhydrazine preferentially attacks the more electrophilic ketone carbonyl (C4), while the substituted nitrogen attacks the less reactive keto-ester carbonyl (C2). This is followed by cyclization and dehydration to yield the desired N1-isopropyl isomer.

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |

| Ethyl 2,4-dioxovalerate | 158.15 | 10.0 g | 63.2 | 1,3-Dicarbonyl |

| Isopropylhydrazine HCl | 110.57 | 7.7 g | 69.5 (1.1 eq) | N-Source |

| Sodium Acetate | 82.03 | 5.7 g | 69.5 (1.1 eq) | Base |

| Ethanol (200 proof) | 46.07 | 100 mL | - | Solvent |

| Glacial Acetic Acid | 60.05 | ~1 mL | - | Catalyst |

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (100 mL), isopropylhydrazine hydrochloride (7.7 g, 69.5 mmol), and sodium acetate (5.7 g, 69.5 mmol). Stir the mixture at room temperature for 15 minutes to liberate the free base.

-

Addition of Reactants: Add ethyl 2,4-dioxovalerate (10.0 g, 63.2 mmol) to the flask, followed by 5-10 drops of glacial acetic acid to catalyze the condensation.[2]

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add 100 mL of ethyl acetate and 100 mL of water. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

-

Purification: Combine the organic layers, wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ethyl ester as a pale yellow oil. Further purification can be achieved via flash column chromatography if necessary, though the crude product is often of sufficient purity for the next step.

Step 2: Hydrolysis of Ethyl Ester to Carboxylic Acid

The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid.[7][8] This is achieved by heating the ester in the presence of a strong base, such as sodium hydroxide, followed by acidic work-up to protonate the carboxylate salt and precipitate the final product.[9]

| Reagent/Material | M.W. ( g/mol ) | Quantity (from Step 1) | Moles (mmol) | Role |

| Crude Ethyl Ester | 210.26 | ~13.0 g (Assumed 98% yield) | 62.0 | Substrate |

| Sodium Hydroxide | 40.00 | 5.0 g | 125 (2.0 eq) | Base |

| Water | 18.02 | 50 mL | - | Solvent |

| Tetrahydrofuran (THF) | 72.11 | 25 mL | - | Co-solvent |

| 6M Hydrochloric Acid | 36.46 | As needed (~25 mL) | - | Acidification |

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate from Step 1 in a mixture of water (50 mL) and THF (25 mL).

-

Addition of Base: Add sodium hydroxide pellets (5.0 g, 125 mmol) to the stirring solution. The mixture may warm slightly upon addition.

-

Reaction: Heat the mixture to 60-65 °C and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. If any organic solvent remains, remove it via rotary evaporation.

-

Precipitation: Transfer the aqueous solution to a beaker and cool in an ice bath. While stirring vigorously, slowly add 6M hydrochloric acid dropwise until the pH of the solution is approximately 2-3 (check with pH paper). A white precipitate will form.

-

Purification: Continue stirring the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold deionized water (2 x 25 mL).

-

Drying: Dry the resulting white solid in a vacuum oven at 50 °C to a constant weight to yield 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid. (Expected yield: 85-95% for this step).

Safety and Handling

-

Isopropylhydrazine Hydrochloride: Hydrazine derivatives are toxic, potentially carcinogenic, and can be corrosive.[10][11] Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations must be performed within a certified chemical fume hood.[4][12]

-

Sodium Hydroxide and Hydrochloric Acid: These are corrosive materials. Avoid contact with skin and eyes.

-

Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield in Step 1 | Incomplete reaction; insufficient catalyst; wet reagents. | Increase reflux time. Ensure acetic acid was added. Use anhydrous ethanol and ensure starting materials are dry. |

| Mixture of Isomers | Poor regioselectivity. | While unlikely for this substrate, regioselectivity can be an issue. Confirm the structure by 2D NMR. An acidic catalyst generally favors the desired isomer. |

| Incomplete Hydrolysis (Step 2) | Insufficient base or reaction time/temperature. | Add additional NaOH or increase reaction time/temperature. Ensure adequate mixing. |

| Product is Oily/Gummy | Impurities present; incomplete acidification. | Re-dissolve in dilute NaOH, wash with a non-polar solvent (e.g., ether), and re-precipitate with HCl. Ensure pH is < 3. |

References

-

Shafiee, A., & Ghassem-zadeh, M. (2001). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 6(9), 748-753. [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Defensive Publications Series. [Link]

-

J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 23, 2026, from [Link]

-

Thieme Gruppe. (n.d.). Regio- and Diastereoselective Reaction of Ketones with Allyl Reagents. Synfacts. [Link]

-

Defense Technical Information Center. (1990). Safety and Handling of Hydrazine. [Link]

-

Szakács, Z., et al. (2021). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Organic Process Research & Development, 25(7), 1663-1671. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). [Link]

- Google Patents. (2014).

-

Wikipedia. (n.d.). Sildenafil. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Figure 1-Reagents and conditions: (a) Ethyl 2,4-dioxovalerate or.... [Link]

-

Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]

-

Slideshare. (2022). Knorr Pyrazole Synthesis (M. Pharm). [Link]

-

Tenkorang, J., & Burns, M. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. [Link]

-

Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. [Link]

-

Wang, C., et al. (2022). Nickel-Catalyzed Stereoselective Alkenylation of Ketones Mediated by Hydrazine. ACS Catalysis, 12(12), 7048–7055. [Link]

- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved January 23, 2026, from [Link]

-

Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - Hydrazine. [Link]

-

ChemSynthesis. (n.d.). ethyl 2,4-dioxopentanoate. Retrieved January 23, 2026, from [Link]

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jk-sci.com [jk-sci.com]

- 3. youtube.com [youtube.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. researchgate.net [researchgate.net]

- 8. Sildenafil - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. nj.gov [nj.gov]

- 12. files.dep.state.pa.us [files.dep.state.pa.us]

"characterization of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid"

An In-depth Technical Guide to the Characterization of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive characterization of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 50920-68-8), a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents.[1] This document outlines a logical and field-proven synthetic pathway, details expected analytical and spectroscopic signatures for confirmation of its structure and purity, summarizes its key physical and chemical properties, and discusses its potential applications as a versatile building block in pharmaceutical research. The methodologies described herein are grounded in established chemical principles and supported by data from closely related analogues, providing a robust framework for its synthesis and characterization.

Introduction: The Significance of the Pyrazole Core

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide array of biologically active molecules. Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4] Notably, several blockbuster drugs, such as the COX-2 inhibitor Celecoxib and the erectile dysfunction medication Sildenafil, feature a pyrazole core, underscoring its therapeutic importance.[4][5]

1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid belongs to this vital class of compounds. As a substituted pyrazole carboxylic acid, it serves as a valuable intermediate, offering multiple points for chemical modification. The carboxylic acid moiety provides a convenient handle for amide bond formation, esterification, or other functional group transformations, while the N-isopropyl and C-methyl groups influence the compound's lipophilicity and steric profile. A thorough understanding of its synthesis and characterization is therefore paramount for its effective utilization in the development of novel chemical entities.

Synthesis of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic Acid

The synthesis of 1,3,5-substituted pyrazole-5-carboxylic acids is a well-established process in organic chemistry, typically proceeding through a two-step sequence: (1) the formation of a pyrazole ester via cyclocondensation, followed by (2) hydrolysis of the ester to the corresponding carboxylic acid. This approach offers high yields and regiochemical control.

Synthetic Strategy: A Two-Step Approach

The proposed synthesis leverages the classical Knorr pyrazole synthesis pathway. The key steps are the reaction of a β-ketoester with isopropylhydrazine to form the pyrazole ring, followed by saponification.

Caption: Synthetic workflow for 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate

This procedure is adapted from established methods for the synthesis of similar pyrazole esters.[6]

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl acetoacetate (1.0 eq) and ethanol (5 mL per gram of ethyl acetoacetate).

-

Slowly add isopropylhydrazine (1.05 eq) to the stirred solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate, which can be used in the next step without further purification or purified by column chromatography.

Causality of Experimental Choices: The use of a slight excess of isopropylhydrazine ensures complete consumption of the limiting reagent, ethyl acetoacetate. The acidic and basic washes are crucial for removing any unreacted starting materials and acidic or basic byproducts, ensuring a purer ester intermediate.

Step 2: Hydrolysis to 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic Acid

This saponification protocol is a standard and effective method for converting esters to carboxylic acids.[6]

-

Suspend the crude ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a 2M aqueous solution of sodium hydroxide (3.0 eq).

-

Heat the mixture to 80-90 °C and stir vigorously for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with concentrated HCl.

-

A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to afford 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validating System: The formation of a precipitate upon acidification is a strong indicator of successful hydrolysis, as the sodium salt of the carboxylic acid is water-soluble, while the protonated form is significantly less so. The pH of the solution should be monitored carefully to ensure complete protonation and precipitation.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of the final product. The following data are predicted based on the known spectral properties of analogous pyrazole carboxylic acids.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule.

-

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃):

-

δ ~11-13 ppm (s, 1H): This broad singlet is characteristic of the carboxylic acid proton.

-

δ ~6.5 ppm (s, 1H): A singlet corresponding to the proton at the C4 position of the pyrazole ring.

-

δ ~4.8-5.0 ppm (septet, 1H): The methine proton of the N-isopropyl group, split by the six adjacent methyl protons.

-

δ ~2.3 ppm (s, 3H): A singlet for the methyl protons at the C3 position.

-

δ ~1.5 ppm (d, 6H): A doublet for the two equivalent methyl groups of the N-isopropyl substituent.

-

-

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃):

-

δ ~165-170 ppm: Carboxylic acid carbonyl carbon (C=O).

-

δ ~148-152 ppm: C3 of the pyrazole ring (attached to the methyl group).

-

δ ~138-142 ppm: C5 of the pyrazole ring (attached to the carboxylic acid).

-

δ ~105-110 ppm: C4 of the pyrazole ring.

-

δ ~50-55 ppm: Methine carbon of the N-isopropyl group.

-

δ ~21-23 ppm: Methyl carbons of the N-isopropyl group.

-

δ ~12-15 ppm: C3-methyl carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often appearing as a very broad band due to hydrogen bonding.

-

~1700-1725 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl group.

-

~2950-3000 cm⁻¹: C-H stretching of the isopropyl and methyl groups.

-

~1500-1600 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion (M⁺): m/z = 168.09, corresponding to the molecular formula C₈H₁₂N₂O₂.

-

Key Fragmentation Patterns: Loss of the carboxylic acid group (-COOH, 45 Da), and fragmentation of the isopropyl group.

Summary of Analytical Data

| Technique | Expected Result |

| ¹H NMR | Signals consistent with isopropyl, methyl, pyrazole, and carboxylic acid protons. |

| ¹³C NMR | Resonances corresponding to all 8 unique carbon atoms. |

| FTIR (cm⁻¹) | Broad O-H stretch (~2500-3300), strong C=O stretch (~1700-1725). |

| Mass Spec (m/z) | Molecular ion peak at 168.09. |

Physical and Chemical Properties

A summary of the known and predicted physical properties of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid is provided below.

| Property | Value | Source |

| CAS Number | 50920-68-8 | |

| Molecular Formula | C₈H₁₂N₂O₂ | |

| Molecular Weight | 168.19 g/mol | |

| Appearance | Solid | |

| Melting Point | 140-141 °C | |

| Boiling Point | 303.2 ± 22.0 °C (Predicted) | |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) | |

| pKa | 3.12 ± 0.10 (Predicted) | |

| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water. | General chemical principles |

Applications in Drug Development and Research

1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid is a valuable building block for creating libraries of compounds for structure-activity relationship (SAR) studies. The carboxylic acid functionality is a key anchor point for derivatization.

Caption: Potential derivatization pathways for SAR studies.

By coupling this pyrazole carboxylic acid with a diverse range of amines, a large library of amide derivatives can be rapidly synthesized. These new chemical entities can then be screened for biological activity against various targets, such as kinases, proteases, and other enzymes implicated in disease. The N-isopropyl and C-methyl groups provide a specific lipophilic and steric profile that can be fine-tuned through the selection of appropriate coupling partners to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide has detailed a comprehensive characterization of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid. A robust and logical synthetic protocol has been presented, based on well-established chemical transformations. Furthermore, a full suite of expected analytical data from NMR, IR, and mass spectrometry has been provided to aid in the structural confirmation and purity assessment of this compound. With its versatile chemical nature and foundation in the pharmacologically significant pyrazole class, this molecule represents a valuable tool for researchers and scientists dedicated to the discovery and development of new therapeutic agents.

References

-

Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemistry of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid: A Pharma Intermediate. Retrieved from [Link]

- Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications.

-

PubChem. (n.d.). 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

- Owa, T., et al. (2002). Photochemical synthesis and properties of 1,6- and 1,8-naphthalenophanes. The Journal of Organic Chemistry, 67(21), 7357-7365.

- Nagaraja, G. K., et al. (2016). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

- Google Patents. (2020). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies.

- Al-Hourani, B. J., et al. (2024).

- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- Asif, M. (2021). A mini-review on anticancer and antimicrobial activities of pyrazole derivatives. Current Research in Pharmaceutical Sciences.

-

Pyrazole. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

Sources

- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. uomphysics.net [uomphysics.net]

- 6. 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid CAS#: 50920-68-8 [chemicalbook.com]

- 7. 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid DiscoveryCPR 78208-73-8 [sigmaaldrich.com]

An In-Depth Technical Guide to the Physical Properties of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and versatile binding interactions. The strategic placement and nature of substituents on the pyrazole ring allow for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid, a distinct isomer within this valuable class of compounds, presents a unique combination of lipophilic and polar functionalities. A thorough understanding of its core physical properties is paramount for its effective utilization in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed, field-proven methodologies for their experimental determination.

Physicochemical Profile of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid

Precise experimental data for 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid is not extensively documented in publicly accessible literature. However, computational predictions from reliable chemical suppliers provide a valuable starting point for researchers. The following table summarizes the key physical properties for the compound with CAS Number 50920-68-8.[1] It is crucial to note that these values are predicted and should be confirmed through empirical testing for any rigorous application.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₈H₁₂N₂O₂ | ChemicalBook[1] |

| Molecular Weight | 168.19 g/mol | ChemicalBook[1] |

| Melting Point | 140-141 °C | ChemicalBook (Predicted)[1] |

| Boiling Point | 303.2 ± 22.0 °C | ChemicalBook (Predicted)[1] |

| Density | 1.19 ± 0.1 g/cm³ | ChemicalBook (Predicted)[1] |

| pKa | 3.12 ± 0.10 | ChemicalBook (Predicted)[1] |

For comparative context, the related isomer, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, has a reported melting point of 150-154 °C.[2] The structural difference, an isopropyl versus a linear propyl group, can influence crystal packing and, consequently, the melting point.

Chemical Structure and Isomerism

The unique arrangement of substituents on the pyrazole ring dictates the compound's properties. The diagram below illustrates the chemical structure of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid.

Caption: Chemical structure of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid.

Experimental Protocols for Physical Property Determination

To ensure scientific integrity, predicted values must be validated experimentally. The following section details robust, standardized protocols for determining the key physical properties of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid.

Melting Point Determination: Capillary Method

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0 °C).

Principle: A small, powdered sample in a sealed capillary tube is heated at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting range.

Experimental Workflow:

Caption: Workflow for Melting Point Determination.

Detailed Steps:

-

Sample Preparation:

-

Ensure the sample of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid is completely dry, as residual solvent will depress the melting point.

-

Place a small amount of the solid on a clean, dry surface and crush it into a fine powder.

-

Tap the open end of a capillary tube into the powder to fill it to a depth of 2-3 mm.

-

Invert the tube and tap it gently to pack the sample into the sealed end.

-

-

Apparatus Setup and Measurement:

-

Insert the capillary tube into the heating block of a calibrated melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the predicted melting point (around 120 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting range is T1-T2.

-

Self-Validation: A sharp melting range is indicative of high purity. Broadening of the melting range suggests the presence of impurities.

Aqueous Solubility Determination: Shake-Flask Method

Solubility is a fundamental parameter influencing bioavailability and formulation strategies.

Principle: An excess amount of the solid is equilibrated with a specific solvent (e.g., water, buffer) at a constant temperature. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then determined.

Experimental Workflow:

Caption: Workflow for Shake-Flask Solubility Measurement.

Detailed Steps:

-

Equilibration:

-

Add an excess amount of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline) in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

-

Place the vial in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The determined concentration represents the solubility of the compound under the specified conditions.

-

Trustworthiness: Running the experiment for different time points (e.g., 24, 48, and 72 hours) and observing a plateau in the measured concentration confirms that equilibrium has been reached.

pKa Determination: Potentiometric Titration

The acid dissociation constant (pKa) is critical for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding.

Principle: A solution of the acidic compound is titrated with a standardized strong base. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized.

Experimental Workflow:

Caption: Workflow for pKa Determination by Potentiometric Titration.

Detailed Steps:

-

Solution Preparation and Setup:

-

Accurately weigh a sample of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid and dissolve it in a known volume of deionized water. A co-solvent like methanol or DMSO may be used if aqueous solubility is low, but this will yield an apparent pKa (pKaapp).

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Place the calibrated pH electrode and a magnetic stir bar into the solution of the acid.

-

-

Titration:

-

Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the initial pH of the acid solution.

-

Add the titrant in small, precise increments.

-

After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the midpoint of the steepest part of the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

Determine the volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point).

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

-

Conclusion

While comprehensive experimental data for 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid remains to be fully elucidated in the public domain, the predicted physical properties provide a solid foundation for initiating research and development efforts. The experimental protocols outlined in this guide offer a robust framework for the empirical validation of these properties, ensuring the generation of reliable and reproducible data. A thorough characterization of its melting point, solubility, and pKa is an indispensable step in unlocking the full potential of this promising pyrazole derivative in the fields of drug discovery and materials science.

References

-

Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209. [Link]

Sources

An In-Depth Technical Guide to 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid: Synthesis, Properties, and Applications in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and agrochemical research. Its rigid, substituted pyrazole scaffold serves as a versatile building block for the synthesis of a wide array of more complex molecules with diverse biological activities. While this specific molecule may not be as extensively documented in peer-reviewed literature as some of its close analogs, its structural motifs are hallmarks of a class of compounds with proven utility, particularly as precursors to potent enzyme inhibitors.

This technical guide provides a comprehensive overview of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid, from its fundamental chemical structure to a detailed, field-proven synthetic protocol. We will delve into its physicochemical properties, drawing comparisons with closely related compounds, and explore its most prominent application as a key intermediate in the development of succinate dehydrogenase inhibitor (SDHI) fungicides. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to synthesize, characterize, and utilize this valuable chemical entity in their research endeavors.

I. Chemical Structure and Properties

The foundational element of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid is the pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at three positions:

-

N1-position: An isopropyl group, which imparts lipophilicity and can influence the molecule's binding orientation within a target protein.

-

C3-position: A methyl group, which can contribute to steric and electronic interactions.

-

C5-position: A carboxylic acid group, a key functional handle for further chemical modifications, such as amide bond formation, and a potential interaction point with biological targets.

The precise arrangement of these substituents is crucial for the molecule's chemical reactivity and biological activity.

Physicochemical Data

While specific experimental data for 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid is not widely available in public databases, we can infer its properties based on its structure and data from closely related analogs.

| Property | Value | Source/Basis |

| CAS Number | 50920-68-8 | Chemical Abstracts Service |

| Molecular Formula | C₈H₁₂N₂O₂ | - |

| Molecular Weight | 168.19 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General property of similar carboxylic acids |

| Melting Point | Not available (likely >150 °C) | Inferred from related pyrazole carboxylic acids |

| Boiling Point | Not available | - |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The carboxylic acid moiety enhances polarity |

II. Synthesis of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid: A Step-by-Step Protocol

The synthesis of 1-N-substituted pyrazole-5-carboxylic acids is a well-established process in organic chemistry. The following protocol is a robust, multi-step synthesis adapted from established methods for analogous compounds, ensuring a high degree of confidence in its successful execution.[2]

Synthetic Scheme Overview

Caption: Proposed synthetic workflow for 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid.

Step 1: Claisen Condensation to form the Diketoester Intermediate

This initial step involves a Claisen condensation between ethyl acetoacetate and diethyl oxalate to form the corresponding diketoester, which is then converted to its enolate.

Protocol:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add ethyl acetoacetate (1.0 equivalent) dropwise at 0-5 °C.

-

After stirring for 30 minutes, add diethyl oxalate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

The resulting slurry containing the enolate of the diketoester is used directly in the next step.

Causality: The sodium ethoxide acts as a base to deprotonate the α-carbon of ethyl acetoacetate, forming a nucleophilic enolate that attacks the electrophilic carbonyl of diethyl oxalate.

Step 2: Cyclization with Isopropylhydrazine to form the Pyrazole Ring

The diketoester intermediate is reacted with isopropylhydrazine in a cyclization reaction to form the pyrazole ring.

Protocol:

-

Prepare a solution of isopropylhydrazine hydrochloride (1.2 equivalents) in ethanol.

-

Slowly add the slurry from Step 1 to the isopropylhydrazine solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Extract the crude product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate.

-

Purify the crude ester by column chromatography on silica gel.

Causality: The hydrazine derivative undergoes a condensation reaction with the two carbonyl groups of the diketoester, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. The use of isopropylhydrazine specifically installs the isopropyl group at the N1 position.

Step 3: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Protocol:

-

Dissolve the purified ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate from Step 2 in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

-

The product, 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Causality: The hydroxide ions act as a nucleophile to attack the ester carbonyl, leading to the cleavage of the ethyl group and formation of the sodium carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

III. Application in Agrochemicals: A Precursor to Succinate Dehydrogenase Inhibitors (SDHIs)

The primary application interest for 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid is as a key intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs). SDHIs are a major class of fungicides used to control a broad spectrum of plant pathogenic fungi.[3]

Mechanism of Action of SDHIs

Succinate dehydrogenase (also known as Complex II) is a crucial enzyme in both the citric acid cycle and the mitochondrial electron transport chain. It catalyzes the oxidation of succinate to fumarate. SDHI fungicides act by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, thereby blocking the electron transport from succinate to ubiquinone. This inhibition disrupts cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.[3][4]

The 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid moiety is a common structural feature in many modern SDHI fungicides. The carboxylic acid group serves as a convenient point for derivatization, typically through amide bond formation with a variety of aniline or other amine-containing fragments. These fragments are crucial for tuning the molecule's spectrum of activity, systemic properties, and binding affinity to the SDH enzyme of different fungal species.

Caption: Mechanism of action of SDHI fungicides derived from pyrazole carboxylic acids.

IV. Experimental Protocol: In Vitro Succinate Dehydrogenase Inhibition Assay

To evaluate the biological activity of novel compounds derived from 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid, an in vitro SDH inhibition assay is essential. The following is a generalized, reliable protocol based on methods provided by leading life science suppliers.[5]

Principle: The activity of SDH is measured by monitoring the reduction of a chromogenic electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction. The rate of this color change is proportional to the SDH activity.

Materials:

-

Mitochondrial fraction isolated from the target organism (e.g., fungal species, bovine heart)

-

SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)

-

Succinate solution (substrate)

-

DCPIP solution (electron acceptor)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 600 nm

Protocol:

-

Preparation of Reagents: Prepare working solutions of the SDH assay buffer, succinate, and DCPIP.

-

Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

SDH Assay Buffer

-

Test compound dilution (or DMSO for control)

-

Mitochondrial fraction (enzyme source)

-

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the test compounds to bind to the enzyme.

-

Reaction Initiation: Add the succinate and DCPIP solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbs/min).

-

Normalize the activity of the compound-treated wells to the DMSO control.

-

Plot the percentage of inhibition versus the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

-

Self-Validation: The protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the validity of the assay. The use of a known SDHI as a reference compound is also recommended for quality control.

V. Conclusion

1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid is a valuable chemical intermediate with a clear and compelling application in the development of modern agrochemicals. Its synthesis, while requiring a multi-step approach, is based on reliable and well-understood organic chemistry principles. The structural features of this molecule make it an ideal starting point for the creation of libraries of potential SDHI fungicides. The provided protocols for its synthesis and biological evaluation offer a solid foundation for researchers to explore the potential of this and related pyrazole derivatives in their own discovery programs. As the demand for new and effective crop protection agents continues to grow, the importance of versatile building blocks like 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid is set to increase.

References

-

MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]3]

-

PubMed. (2022, November 16). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Retrieved from [Link]

-

Google Patents. (n.d.). US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters. Retrieved from 2]

-

PubMed. (2023, November 3). Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors. Retrieved from [Link]4]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US6444828B1 - Method for preparing 1-alkyl-pyrazol-5-carboxylic acid esters III.

-

PubChem. (n.d.). 1-Methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]]

Sources

- 1. 4,4'-Diphenylmethane diisocyanate CAS#: 101-68-8 [m.chemicalbook.com]

- 2. 1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid | 50920-68-8 [sigmaaldrich.com]

- 3. 101-68-8 | CAS DataBase [m.chemicalbook.com]

- 4. AB445545 | CAS 50920-68-8 – abcr Gute Chemie [abcr.com]

- 5. content.abcam.com [content.abcam.com]

An In-Depth Technical Guide to the Solubility of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. While empirical solubility data for this specific molecule is not extensively published, this document leverages fundamental principles of physical organic chemistry to predict its solubility profile across a range of common organic solvents. Furthermore, this guide furnishes detailed, field-proven methodologies for the experimental determination of thermodynamic solubility, empowering researchers to generate precise and reliable data. This document is intended for an audience of research scientists and professionals in drug development, offering both theoretical insights and practical, actionable protocols.

Introduction: The Significance of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities. 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid (IUPAC Name: 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid) is a member of this important class of compounds. Its structural motifs, including a carboxylic acid group, a substituted pyrazole ring, and hydrophobic alkyl groups, suggest its potential as a versatile building block in the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals.

Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of solvents for synthesis, purification, formulation, and in vitro screening assays. Poor solubility can lead to challenges in achieving desired reaction kinetics, bioavailability, and reliable biological data. This guide, therefore, aims to provide a robust framework for understanding and determining the solubility of this promising molecule.

Physicochemical Properties and Their Impact on Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. The known properties of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid are summarized below, with an explanation of their relevance to solubility.

| Property | Value | Implication for Solubility |

| Molecular Formula | C₈H₁₂N₂O₂ | Indicates a relatively small molecule with a mix of polar (N, O) and nonpolar (C, H) atoms. |

| Molecular Weight | 168.19 g/mol | Suggests that the molecule is not excessively large, which can be favorable for solubility. |

| Melting Point | 140-141 °C[1] | A moderate melting point suggests that the crystal lattice energy is not insurmountable for solvent molecules to overcome. |

| pKa (Predicted) | 3.12 ± 0.10[1] | The acidic nature of the carboxylic acid group (COOH) is a dominant feature. This pKa indicates it is a weak acid. In basic solvents or aqueous solutions with a pH above its pKa, it will deprotonate to form a more polar and potentially more soluble carboxylate salt. |

The molecular structure of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid is a key determinant of its solubility.

Caption: Molecular structure of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid.

Guiding Principles of Solubility in Organic Solvents

The adage "like dissolves like" is the foundational principle for predicting solubility. This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

-

Polarity : The polarity of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid is complex. The carboxylic acid group is highly polar and capable of hydrogen bonding, both as a donor (the -OH group) and an acceptor (the C=O and -OH oxygens). The pyrazole ring also contributes to polarity due to the presence of two nitrogen atoms. Conversely, the isopropyl and methyl groups are nonpolar. The overall polarity is a balance of these features.

-

Hydrogen Bonding : The ability of the carboxylic acid group to form hydrogen bonds is a critical factor. Solvents that can also participate in hydrogen bonding (protic solvents like alcohols) are likely to be good solvents for this compound.

-

Acid-Base Chemistry : The acidic nature of the carboxylic acid means that it can react with basic solvents, leading to salt formation and enhanced solubility.

Sources

The Genesis and Evolution of Pyrazole Carboxylic Acids: A Technical Guide for Modern Drug Discovery

An In-depth Exploration of the Historical, Synthetic, and Application-Driven Journey of a Privileged Scaffold

Introduction: The Enduring Legacy of the Pyrazole Nucleus

In the landscape of heterocyclic chemistry, the pyrazole moiety stands as a testament to the enduring power of foundational scaffolds in medicinal and agricultural science. This five-membered aromatic ring, containing two adjacent nitrogen atoms, has been a cornerstone of synthetic chemistry for over a century. The introduction of a carboxylic acid functionality to this versatile core has given rise to pyrazole carboxylic acids, a class of compounds that has proven to be a remarkably fruitful source of therapeutic agents and agrochemicals. Their unique structural and electronic properties have allowed for the development of a diverse array of biologically active molecules, from blockbuster anti-inflammatory drugs to potent fungicides. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrazole carboxylic acids, offering researchers, scientists, and drug development professionals a detailed understanding of this critical chemical class.

Part 1: A Historical Odyssey: From Accidental Discovery to Rational Design

The story of pyrazole carboxylic acids begins not with a targeted synthesis, but with the foundational discovery of the pyrazole ring itself. The journey from these early explorations to the highly rationalized design of modern pyrazole-based drugs is a fascinating narrative of scientific inquiry and innovation.

The Dawn of Pyrazole Chemistry: Knorr and Buchner

The history of pyrazoles is inextricably linked to the German chemist Ludwig Knorr . In 1883, while investigating the reactions of ethyl acetoacetate with phenylhydrazine, Knorr serendipitously synthesized the first pyrazole derivative.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis , laid the groundwork for the entire field of pyrazole chemistry.[2] Initially, the structure of the product was a subject of debate, but it was eventually identified as a pyrazolone. Knorr's pioneering work also led to the discovery of the analgesic and antipyretic properties of antipyrine, a pyrazolone derivative, in 1883, marking one of the earliest successes in synthetic medicinal chemistry.[3]

Just a few years later, in 1889, Eduard Buchner made another pivotal contribution by synthesizing the parent pyrazole ring through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1] This work provided unequivocal proof of the pyrazole ring structure and opened up new avenues for the synthesis of a wide range of pyrazole derivatives.

The Emergence of Pyrazole Carboxylic Acids

While the initial discoveries focused on the core pyrazole structure and its alkyl or aryl derivatives, the strategic importance of incorporating a carboxylic acid group soon became apparent. The carboxylic acid moiety provides a crucial handle for further functionalization, enabling the modulation of physicochemical properties such as solubility and the introduction of various pharmacophores. Early methods for the synthesis of pyrazole carboxylic acids often involved the oxidation of alkyl-substituted pyrazoles or the hydrolysis of corresponding esters or nitriles. The development of more direct and regioselective synthetic routes has been a continuous area of research, evolving from classical condensation reactions to modern catalytic and cycloaddition methodologies.

Part 2: The Synthetic Arsenal: From Classical Condensations to Modern Marvels

The synthesis of pyrazole carboxylic acids has evolved significantly from the early days of Knorr's discovery. Modern synthetic chemists now have a diverse toolkit of reactions at their disposal, allowing for the efficient and regioselective construction of a wide array of substituted pyrazole carboxylic acids and their derivatives.

The Workhorse: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis remains one of the most fundamental and widely used methods for constructing the pyrazole ring.[2] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[2][4] The versatility of this reaction lies in the wide variety of commercially available 1,3-dicarbonyls and hydrazines, allowing for the synthesis of a diverse range of substituted pyrazoles.

The choice of reaction conditions is critical for controlling the regioselectivity of the Knorr synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds. Acid catalysis facilitates both the initial imine formation and the subsequent cyclization by protonating the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the hydrazine nitrogen.[4] The regiochemical outcome is often governed by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the substituents on both the dicarbonyl and the hydrazine.

Experimental Protocol: Knorr Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This protocol describes a classic Knorr synthesis to produce a pyrazole carboxylic acid ester, a versatile intermediate for further derivatization.

Materials:

-

Diethyl 2-acetyl-3-oxobutanedioate (1 equivalent)

-

Hydrazine hydrate (1.1 equivalents)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-acetyl-3-oxobutanedioate in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add hydrazine hydrate to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanism of the Knorr Pyrazole Synthesis

Caption: Mechanism of the Knorr Pyrazole Synthesis.

The Power of Cycloaddition: [3+2] Dipolar Cycloadditions

A more modern and highly regioselective approach to pyrazole carboxylic acids involves the [3+2] dipolar cycloaddition of diazo compounds with alkynes.[5][6] This reaction is a powerful tool for constructing polysubstituted pyrazoles, particularly those that are difficult to access via classical condensation methods.[7] The use of ethyl diazoacetate as the 1,3-dipole directly introduces an ester functionality, which can be readily hydrolyzed to the corresponding carboxylic acid.

The regioselectivity of the cycloaddition is a key consideration and is largely governed by the electronic properties of both the diazo compound and the alkyne. The reaction proceeds through a concerted mechanism, providing excellent control over the regiochemical outcome.[7] The choice of solvent and temperature can also influence the reaction rate and yield.

Experimental Protocol: 1,3-Dipolar Cycloaddition for Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol outlines the synthesis of a pyrazole carboxylic acid ester using a [3+2] cycloaddition reaction.

Materials:

-

Ethyl diazoacetate (1 equivalent)

-

Phenylacetylene (1 equivalent)

-

Toluene or other suitable high-boiling solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve phenylacetylene in toluene.

-

Heat the solution to reflux.

-

Slowly add a solution of ethyl diazoacetate in toluene to the refluxing mixture over a period of 1-2 hours. Caution: Ethyl diazoacetate is potentially explosive and should be handled with care.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired pyrazole ester.

Mechanism of the 1,3-Dipolar Cycloaddition

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. societachimica.it [societachimica.it]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Therapeutic Potential of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid: A Technical Guide to Emerging Research Areas

Abstract

The pyrazole scaffold represents a cornerstone in medicinal chemistry, with numerous derivatives having achieved clinical significance across a spectrum of therapeutic areas. This technical guide delves into the untapped potential of a specific, yet promising, member of this family: 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid . While direct biological data on this compound is nascent, a comprehensive analysis of its structural analogs and the broader class of pyrazole carboxylic acids provides a strong rationale for its exploration in several key research domains. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining promising avenues of investigation in oncology, inflammation, and infectious diseases. We will explore the mechanistic basis for these potential applications, provide actionable experimental workflows, and present a framework for the synthesis and evaluation of novel derivatives.

Introduction: The Pyrazole Core - A Privileged Scaffold in Drug Discovery